Methyl 3-[(3,4-dichlorophenyl)sulfonylamino]benzoate
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Description
Methyl 3-[(3,4-dichlorophenyl)sulfonylamino]benzoate is a useful research compound. Its molecular formula is C14H11Cl2NO4S and its molecular weight is 360.2 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for Methyl 3-[(3,4-dichlorophenyl)sulfonylamino]benzoate involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with methyl 3-aminobenzoate in the presence of a base to form the intermediate methyl 3-[(3,4-dichlorophenyl)sulfonylamino]benzoate. The intermediate is then treated with methanol and acid to yield the final product.
Starting Materials
3,4-dichlorobenzenesulfonyl chloride, methyl 3-aminobenzoate, base, methanol, acid
Reaction
Step 1: 3,4-dichlorobenzenesulfonyl chloride is added to a solution of methyl 3-aminobenzoate in the presence of a base such as triethylamine., Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete., Step 3: The intermediate methyl 3-[(3,4-dichlorophenyl)sulfonylamino]benzoate is isolated by filtration and washed with water., Step 4: The intermediate is then treated with methanol and acid such as hydrochloric acid to yield the final product, Methyl 3-[(3,4-dichlorophenyl)sulfonylamino]benzoate., Step 5: The final product is purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
methyl 3-[(3,4-dichlorophenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-21-14(18)9-3-2-4-10(7-9)17-22(19,20)11-5-6-12(15)13(16)8-11/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQNMQSYVWUCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3,4-dichlorophenyl)sulfonylamino]benzoate |
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